环丙烷甲腈,1-甲基-

描述

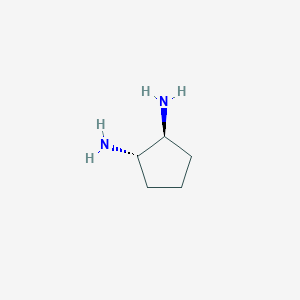

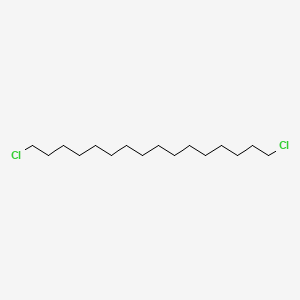

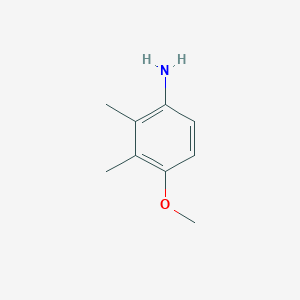

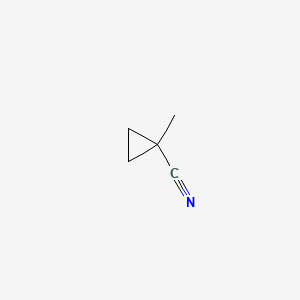

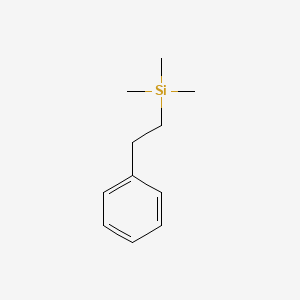

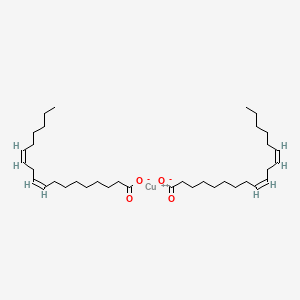

“Cyclopropanecarbonitrile, 1-methyl-” is a chemical compound with the molecular formula C5H7N . Its molecular weight is 81.1158 . The IUPAC Standard InChI is InChI=1S/C5H7N/c1-5(4-6)2-3-5/h2-3H2,1H3 . The CAS Registry Number is 78104-88-8 .

Molecular Structure Analysis

The molecular structure of “Cyclopropanecarbonitrile, 1-methyl-” contains a total of 13 bonds, including 6 non-H bonds, 1 multiple bond, 1 triple bond, 1 three-membered ring, and 1 nitrile (aliphatic) .科学研究应用

立体选择性功能化

环丙烷甲腈,特别是 1-甲基环丙烷甲腈,已用于立体选择性功能化。一项研究证明了 2,2-二溴-1-甲基环丙烷甲腈与 i-PrMgCl 反应,导致形成顺式镁卡宾。该反应显示出与各种亲电试剂的高保留构型,能够通过顺序 Br/Mg- 和亚砜/Mg-交换立体选择性地生成季碳中心 (Kopp, Sklute, Polborn, Marek, & Knochel, 2005)。

催化反应

另一个应用在于涉及环丙烷甲腈衍生物的催化反应。例如,亚甲基环丙烷与三甲基甲硅烷基氰化物的钯和镍催化反应产生了 β-(氰基甲基)烯丙基硅烷和 1-(三甲基甲硅烷基)甲基-1-环丙烷甲腈。产物比例受所用催化剂和底物结构的影响 (Chatani, Takeyasu, & Hanafusa, 1988)。

生物活性化合物中的构象限制

环丙烷环,包括其衍生物(如 1-甲基环丙烷甲腈),已被有效地用于限制生物活性化合物的构象。这种方法提高了活性,并有助于研究生物活性构象。一项研究通过合成手性环丙烷作为组胺的构象限制类似物来探索这一点 (Kazuta, Matsuda, & Shuto, 2002)。

微波光谱

环丙烷甲腈衍生物也一直是微波光谱学的研究对象。一项关于环丙烷(1,1)二甲腈的研究提供了对其分子结构和键合性质的见解 (Pearson, Choplin, Laurie, & Schwartz, 1975)。

产生分子复杂性

亚甲基环丙烷 (MCPs),如 1-甲基环丙烷甲腈,用于有机合成以产生分子复杂性。MCPs 可以进行各种开环反应,释放环丙烷环应变并为反应提供热力学驱动力。这已在过渡金属催化剂和路易斯或布朗斯特酸的存在下得到了广泛探索 (Shi, Lu, Wei, & Shao, 2012)。

相平衡研究

环丙烷甲腈也参与相平衡研究。对环丙烷甲腈 + 水系统在不同温度下的研究提供了蒸汽和液相平衡组成的宝贵数据 (Giles & Wilson, 2006)。

安全和危害

作用机制

Target of Action

The primary target of 1-methylcyclopropane-1-carbonitrile, also known as 1-MCP, is the ethylene receptor in plants . Ethylene is a plant growth regulator that mediates many aspects of ripening . By binding to the ethylene receptors, 1-MCP inhibits ethylene perception, which plays a crucial role in the ripening process of climacteric fruits .

Mode of Action

1-MCP interacts with its target, the ethylene receptor, by forming an ethylene-receptor complex . This interaction results in the inhibition of ethylene perception, thereby blocking the effects of ethylene . This mode of action is non-toxic, effective at low concentrations, and easy to apply as a gas .

Biochemical Pathways

The action of 1-MCP affects the biochemical pathways associated with the ripening of climacteric fruits. These fruits exhibit increased respiration during ripening, typically associated with the autocatalytic production of ethylene . By inhibiting ethylene perception, 1-MCP delays fruit ripening .

Pharmacokinetics

It’s known that 1-mcp is a gas and is often applied in this state for commercial horticulture applications .

Result of Action

The result of 1-MCP’s action is the delayed ripening of climacteric fruits . A meta-analysis showed that 1-MCP treatment reduced 20 of the 44 ripening indicators by a minimum of 22% and increased 6 indicators by at least 20% . These effects were associated with positive effects on delaying ripening and maintaining quality .

Action Environment

The efficacy of 1-MCP is influenced by several environmental factors, including species, 1-MCP concentration, storage temperature, and time . For example, the effect of gaseous 1-MCP was optimal at 1 μl/l, with a treatment time of 12–24 h, when the storage temperature was 0 °C for temperate fruits or 20 °C for tropical fruits .

属性

IUPAC Name |

1-methylcyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-5(4-6)2-3-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHTVLQCVJYWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228746 | |

| Record name | Cyclopropanecarbonitrile, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78104-88-8 | |

| Record name | Cyclopropanecarbonitrile, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078104888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarbonitrile, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

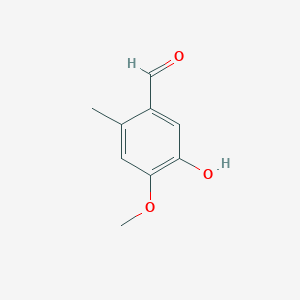

![N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide](/img/structure/B3057169.png)